molecular formula C7H13ClO2 B1274169 1,3-Dimethylbutyl chloroformate CAS No. 84000-72-6

1,3-Dimethylbutyl chloroformate

Cat. No.: B1274169
CAS No.: 84000-72-6
M. Wt: 164.63 g/mol
InChI Key: DFDVWGPSPQCTBJ-UHFFFAOYSA-N
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Description

1,3-Dimethylbutyl chloroformate is an organic compound with the molecular formula C7H13ClO2. It is a chloroformate ester, which means it contains the functional group ROC(O)Cl. This compound is used primarily as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates. It is a colorless, volatile liquid that degrades in moist air.

Biochemical Analysis

Biochemical Properties

1,3-Dimethylbutyl chloroformate plays a significant role in biochemical reactions, primarily as a derivatization agent. It interacts with a variety of biomolecules, including amino acids, amines, carboxylic acids, and phenols, converting them into less polar, more volatile derivatives for analysis by gas chromatography/mass spectrometry . This compound reacts with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . These reactions are typically conducted in the presence of a base to absorb the HCl produced.

Molecular Mechanism

At the molecular level, this compound exerts its effects through nucleophilic substitution reactions. It reacts with nucleophiles such as amines, alcohols, and carboxylic acids, forming carbamates, carbonate esters, and mixed anhydrides, respectively . These reactions involve the formation of a covalent bond between the chloroformate and the nucleophile, resulting in the release of HCl. This mechanism is similar to that of other chloroformates and acyl chlorides .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are crucial for its effective use. Chloroformates, including this compound, are known to degrade in moist air, which can affect their reactivity and the outcomes of biochemical reactions . Long-term effects on cellular function in in vitro or in vivo studies have not been extensively studied, but the compound’s reactivity suggests potential impacts on cellular processes over time.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylbutyl chloroformate can be synthesized through the reaction of 1,3-dimethylbutanol with phosgene. The reaction typically occurs in an inert solvent such as toluene, under controlled temperature conditions to ensure safety and maximize yield. The general reaction is as follows:

1,3-Dimethylbutanol+Phosgene1,3-Dimethylbutyl chloroformate+Hydrogen chloride\text{1,3-Dimethylbutanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} 1,3-Dimethylbutanol+Phosgene→1,3-Dimethylbutyl chloroformate+Hydrogen chloride

The reaction is carried out in a fume hood due to the toxic nature of phosgene and hydrogen chloride.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous feeding of 1,3-dimethylbutanol and phosgene into a reactor. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials. The process is designed to be efficient and scalable, with safety measures in place to handle the hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylbutyl chloroformate undergoes several types of chemical reactions, including:

    Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonates.

    Hydrolysis: In the presence of water, it hydrolyzes to form 1,3-dimethylbutanol, carbon dioxide, and hydrogen chloride.

Common Reagents and Conditions

    Amines: Reacts with primary and secondary amines to form carbamates under mild conditions.

    Alcohols: Reacts with alcohols to form carbonates, typically in the presence of a base to neutralize the hydrogen chloride produced.

    Water: Hydrolyzes rapidly in the presence of water or moist air.

Major Products Formed

    Carbamates: Formed from the reaction with amines.

    Carbonates: Formed from the reaction with alcohols.

    1,3-Dimethylbutanol: Formed from hydrolysis.

Scientific Research Applications

1,3-Dimethylbutyl chloroformate has various applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of carbamates and carbonates, which are important intermediates in the production of pharmaceuticals and agrochemicals.

    Pharmaceutical Research: Employed in the synthesis of drug molecules, particularly in the formation of protective groups for amines and alcohols.

    Agrochemical Research: Used in the synthesis of pesticides and herbicides.

    Analytical Chemistry: Utilized as a derivatization agent in chromatography to convert polar compounds into less polar, more volatile derivatives for analysis by gas chromatography/mass spectrometry.

Comparison with Similar Compounds

1,3-Dimethylbutyl chloroformate can be compared with other chloroformate esters such as:

  • Methyl chloroformate
  • Ethyl chloroformate
  • Isopropyl chloroformate
  • Benzyl chloroformate

Similarities

  • All these compounds are chloroformate esters and share similar reactivity patterns.
  • They are used as reagents in organic synthesis for the formation of carbamates and carbonates.

Uniqueness

  • This compound has a branched alkyl group, which can influence its reactivity and the steric effects in its reactions compared to linear alkyl chloroformates like methyl and ethyl chloroformate.
  • The branched structure may also affect its physical properties, such as boiling point and solubility.

Properties

IUPAC Name

4-methylpentan-2-yl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-5(2)4-6(3)10-7(8)9/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDVWGPSPQCTBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101004264
Record name 4-Methylpentan-2-yl carbonochloridate
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Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84000-72-6
Record name 1,3-Dimethylbutyl carbonochloridate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84000-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethylbutyl chloroformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084000726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylpentan-2-yl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101004264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethylbutyl chloroformate
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